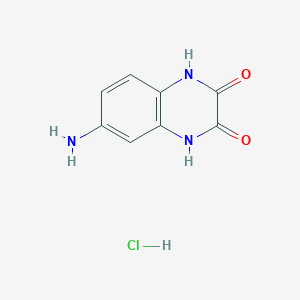

6-Aminoquinoxaline-2,3(1H,4H)-dione hydrochloride

Description

6-Aminoquinoxaline-2,3(1H,4H)-dione hydrochloride is a quinoxaline-derived compound featuring an amino substituent at the 6-position and a dione moiety at the 2,3-positions. The hydrochloride salt enhances aqueous solubility, making it suitable for pharmacological research. It is synthesized via the reduction of 6-nitroquinoxaline-2,3(1H,4H)-dione using reagents like sodium sulfide or tin(II) chloride dihydrate in ethanol, achieving yields up to 71% . Storage recommendations include protection from light and moisture at 2–8°C .

Properties

IUPAC Name |

6-amino-1,4-dihydroquinoxaline-2,3-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2.ClH/c9-4-1-2-5-6(3-4)11-8(13)7(12)10-5;/h1-3H,9H2,(H,10,12)(H,11,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYSNUTFOAWAGMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)NC(=O)C(=O)N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Aminoquinoxaline-2,3(1H,4H)-dione hydrochloride typically involves the reaction of substituted o-phenylenediamine with oxalic acid under solvent-free conditions. This one-pot reaction is carried out at room temperature using a simple grinding method . The reaction conditions are optimized to achieve high yield and purity.

Industrial Production Methods: Industrial production methods for this compound may involve the use of phosphate-based heterogeneous catalysts such as mono-ammonium phosphate, di-ammonium phosphate, or triple-super phosphate . These catalysts facilitate the efficient synthesis of quinoxaline derivatives, including 6-Aminoquinoxaline-2,3(1H,4H)-dione hydrochloride.

Chemical Reactions Analysis

Types of Reactions: 6-Aminoquinoxaline-2,3(1H,4H)-dione hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.

Reduction: Reduction reactions can yield 1,4-dihydroquinoxaline derivatives.

Substitution: Substitution reactions can introduce different functional groups into the quinoxaline ring.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products:

Scientific Research Applications

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of 6-aminoquinoxaline derivatives. These compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, derivatives synthesized from 6-aminoquinoxaline were evaluated for their ability to inhibit bacterial growth, demonstrating moderate to significant activity compared to standard antibiotics .

Key Findings :

- Activity Spectrum : Broad-spectrum activity against various bacterial strains.

- Mechanism of Action : Inhibition of bacterial DNA gyrase and topoisomerase IV, which are critical for DNA replication .

Anticancer Activity

The anticancer potential of 6-aminoquinoxaline derivatives has been extensively researched. Recent studies have indicated that these compounds can inhibit tumor cell proliferation and induce apoptosis in cancer cell lines such as HeLa and K562. For example, one derivative exhibited an IC50 value of 0.126 µM against HeLa cells, indicating potent antiproliferative activity .

Case Study :

- Compound AQNX5 : This derivative showed significant inhibition of tubulin polymerization and arrested the cell cycle at the G2/M phase, highlighting its potential as an antitumor agent targeting microtubule dynamics .

Other Therapeutic Applications

Beyond antimicrobial and anticancer applications, 6-aminoquinoxaline derivatives have shown promise in various other therapeutic areas:

- Anticonvulsant Activity : Some derivatives have been evaluated for their effects on seizure models, indicating potential use in epilepsy treatment .

- Anti-inflammatory Effects : Certain compounds have demonstrated anti-inflammatory properties, making them candidates for treating inflammatory diseases .

- CNS Penetration : Modifications to enhance blood-brain barrier penetration have been explored, aiming to improve efficacy in treating neurological disorders .

Mechanism of Action

The mechanism of action of 6-Aminoquinoxaline-2,3(1H,4H)-dione hydrochloride involves its interaction with specific molecular targets and pathways. The compound has been shown to induce cell cycle arrest and apoptosis in certain cancer cell lines by targeting key regulatory proteins and pathways . Additionally, it acts as an inhibitor of d-amino acid oxidase (DAAO), which is involved in various metabolic processes .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The 6-position substituent significantly influences solubility, reactivity, and biological activity. Key analogs include:

Key Observations :

- Amino group (NH₂): Enhances water solubility in the hydrochloride form, critical for drug formulation. Electron-donating nature may improve binding to biological targets.

- Chloro group (Cl) : Electron-withdrawing effect increases lipophilicity, favoring applications in material science (e.g., corrosion inhibition) .

- Nitro group (NO₂): Serves as a precursor for amino derivatives but introduces toxicity risks .

Biological Activity

6-Aminoquinoxaline-2,3(1H,4H)-dione hydrochloride (AQD) is a compound that belongs to the quinoxaline family, which has garnered attention for its diverse biological activities. This article explores the biological activity of AQD, focusing on its mechanisms of action, effects on various biological systems, and potential therapeutic applications.

AQD exhibits its biological effects primarily through its interaction with specific enzymes and receptors. Notably, it acts as an inhibitor of d-amino acid oxidase (DAAO) , an enzyme involved in the metabolism of d-amino acids. This inhibition is crucial for studying neurochemical processes and potential therapeutic applications in neurological disorders .

Biochemical Pathways

- Enzyme Interaction : AQD forms hydrogen bonds and π-π stacking interactions with the active site of DAAO, effectively blocking substrate access and reducing enzyme activity.

- Cell Cycle Effects : In vitro studies have shown that AQD can induce G0/G1 phase cell cycle arrest and apoptosis in various cancer cell lines in a dose-dependent manner.

Biological Activity

The biological activities of AQD extend beyond enzyme inhibition. It has been evaluated for its anticancer and antimicrobial properties.

Anticancer Activity

AQD has demonstrated significant antiproliferative effects against several cancer cell lines. In particular:

- Cell Line Studies : Studies indicate that AQD induces apoptosis through mechanisms involving caspase activation and PARP cleavage . The compound has shown IC50 values indicating effective growth inhibition across various tumor types.

- Dose-Response Relationship : Research indicates that higher concentrations lead to increased apoptotic activity, suggesting a potential role in cancer therapy .

Antimicrobial Activity

AQD has also been evaluated for its antimicrobial properties:

- Inhibition Studies : It exhibits activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest effective bactericidal activity comparable to established antibiotics .

- Biofilm Disruption : AQD has shown potential in disrupting biofilm formation in pathogenic bacteria such as Staphylococcus aureus, enhancing its application in treating biofilm-associated infections .

Comparative Analysis

A comparison of AQD with other quinoxaline derivatives reveals its unique structural features that enhance its biological activity:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 6-Aminoquinoxaline-2,3(1H,4H)-dione | Amino group at 6-position | Strong DAAO inhibitor, anticancer, antimicrobial |

| Quinoxaline-2,3-dione | Lacks amino group | Weaker enzyme inhibition |

| 6-Chloroquinoxaline-2,3(1H,4H)-dione | Chlorine substitution | Altered pharmacokinetic properties |

Case Studies

Several studies have highlighted the efficacy of AQD in preclinical models:

- Anticancer Efficacy : A study demonstrated that AQD significantly inhibited the growth of HeLa cells with an IC50 value lower than that of traditional chemotherapeutics like doxorubicin .

- Antimicrobial Properties : Another investigation reported that AQD exhibited a MIC of 50 mg/mL against E. coli, showcasing its potential as an antibacterial agent .

Q & A

Q. What mechanistic insights explain the compound’s selectivity for specific enzymatic targets (e.g., kinase inhibition)?

- Molecular docking (AutoDock Vina) and MD simulations can map binding interactions. Mutagenesis studies (e.g., alanine scanning) validate key residues in the active site. SPR assays quantify binding kinetics (kₒₙ/kₒff) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.